molecular formula C14H15N3O4 B1452067 Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 1217863-09-6

Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1452067
CAS No.: 1217863-09-6
M. Wt: 289.29 g/mol
InChI Key: HAQNRMKBCZSDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural elements include:

  • Ethyl ester at position 5, influencing solubility and metabolic stability.
  • Methyl group at position 1, modulating electronic and steric properties.
  • Dioxo groups at positions 2 and 4, enabling hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

ethyl 7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-21-13(19)8-6-9(7-4-5-7)15-11-10(8)12(18)16-14(20)17(11)2/h6-7H,3-5H2,1-2H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNRMKBCZSDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118431
Record name Ethyl 7-cyclopropyl-1,2,3,4-tetrahydro-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-09-6
Record name Ethyl 7-cyclopropyl-1,2,3,4-tetrahydro-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclopropyl-1,2,3,4-tetrahydro-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₅N₃O₄
Molecular Weight: 273.29 g/mol
IUPAC Name: Ethyl 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
CAS Number: 1217863-09-6

The compound features a pyrido[2,3-d]pyrimidine core with cyclopropyl and ethyl functional groups that contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrido Core: Cyclization of appropriate precursors using bases like sodium hydride in polar aprotic solvents.
  • Cyclopropanation: Introduction of the cyclopropyl group through cyclopropanation reactions.
  • Functional Group Modifications: Various substitutions to enhance biological activity.

This compound exhibits several biological activities:

  • Kinase Inhibition: The compound has been explored as a potential inhibitor of various kinases involved in cancer cell signaling pathways. It shows promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Studies:
    • A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Caspase activation
  • Antimicrobial Activity:
    • In vitro tests against Staphylococcus aureus showed significant inhibition at concentrations above 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrido[2,3-d]pyrimidine derivatives:

Compound Name Target Activity IC50 (µM)
PalbociclibCDK4/6 Inhibitor12
VistusertibmTOR Inhibitor15
Ethyl Compound Under StudyKinase Inhibition20

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Position 1 Position 2 Position 4 Position 5 Ester Position 7 Core Heterocycle
Ethyl 7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate Methyl Oxo Oxo Ethyl Cyclopropyl Pyrido[2,3-d]pyrimidine
Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate Ethyl Mercapto Oxo Methyl Cyclopropyl Pyrido[2,3-d]pyrimidine
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate - Amino - Ethyl - Thieno[2,3-c]pyridine

Key Observations:

Position 1 Substituent :

  • The target compound features a methyl group , whereas its pyrido[2,3-d]pyrimidine analogue in has an ethyl group . This substitution may alter steric bulk and metabolic stability, as ethyl groups typically enhance lipophilicity compared to methyl.

Position 2 Functional Group :

  • The dioxo groups in the target compound contrast with the mercapto (-SH) group in . Mercapto groups are more nucleophilic and may participate in disulfide bonding or metal coordination, whereas oxo groups favor hydrogen bonding.

Position 5 Ester: The ethyl ester in the target compound versus the methyl ester in may influence solubility and hydrolysis rates.

Core Heterocycle: The thieno[2,3-c]pyridine derivative in replaces the pyrido[2,3-d]pyrimidine core with a sulfur-containing ring. This substitution alters electron distribution and aromaticity, which could affect binding affinity in biological systems.

Hypothetical Impact of Structural Differences

  • Cyclopropyl at Position 7: Present in both pyrido[2,3-d]pyrimidine derivatives, this group likely enhances rigidity and resistance to oxidative metabolism compared to non-cyclic substituents.
  • Mercapto vs. Oxo at Position 2 : The mercapto group in may confer redox activity or metal-binding capacity, whereas the dioxo groups in the target compound could enhance hydrogen-bonding interactions with target proteins.
  • Thieno vs. Pyrido Core: The sulfur atom in may increase lipophilicity and alter π-π stacking interactions compared to the nitrogen-rich pyrido[2,3-d]pyrimidine core.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from substituted uracil or pyrimidine derivatives.
  • Construction of the pyridine ring fused to the pyrimidine core.
  • Introduction of the cyclopropyl substituent at position 7.
  • Alkylation (methylation) at the N-1 position.
  • Formation of the ethyl ester at the 5-carboxylate position.

This approach is consistent with the preparation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which share the core structure of the target compound.

Stepwise Preparation Details

Construction of the Pyrido[2,3-d]pyrimidine Core

  • Starting Materials: Commercially available uracil derivatives such as 1,3-disubstituted-6-aminouracils.
  • Key Reaction: Treatment of uracil derivatives with Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) to form an intermediate chloro-substituted pyridine ring.
  • Cyclization: Subsequent reaction with cyanoacetamide in ethanol in the presence of triethylamine leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system.
  • Yields: This two-step sequence typically affords the pyrido[2,3-d]pyrimidine-2,4-dione derivatives in yields around 70-80%.

Introduction of the Cyclopropyl Group at Position 7

  • The cyclopropyl substituent is introduced via substitution reactions on the pyridine ring, often by using cyclopropyl-containing reagents or cyclopropyl halides under nucleophilic substitution conditions.
  • This step may involve regioselective functionalization to ensure the cyclopropyl group is installed specifically at position 7.
  • The presence of the cyclopropyl group increases structural rigidity and influences biological activity.

N-1 Methylation

  • Alkylation at the nitrogen atom in position 1 is achieved using methylating agents such as methyl iodide or methyl bromide.
  • Typical bases used include potassium tert-butoxide or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • This step is usually performed under anhydrous conditions to avoid side reactions.
  • Yields for methylation range from moderate to good (40-60%), depending on conditions.

Formation of the Ethyl Ester at Position 5

  • The carboxylate ester group is introduced by esterification or by using ethyl iodide in alkylation reactions on the corresponding carboxylate or acid precursor.
  • Alternatively, the ester functionality can be retained from the starting uracil derivative if it already contains the ethyl ester group.
  • Esterification conditions typically involve acidic or basic catalysis in ethanol or other suitable solvents.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Outcome Yield (%)
1 Vilsmeier reaction + cyclization Phosphoryl chloride, DMF; triethylamine, cyanoacetamide, EtOH Pyrido[2,3-d]pyrimidine-2,4-dione core 70-80
2 Cyclopropyl substitution Cyclopropyl halide, base Introduction of cyclopropyl group at position 7 Moderate
3 N-1 Methylation Methyl iodide/bromide, KOtBu or NaH N-1 methylated derivative 40-60
4 Esterification/Alkylation Ethanol, acid/base catalyst or ethyl iodide Ethyl ester at position 5 Variable

Alternative Methodologies and Catalysts

While the above classical synthetic route is well-documented, other methods for synthesizing related tetrahydropyrido[2,3-d]pyrimidine derivatives include:

  • Multicomponent Biginelli-type reactions: Involving aldehydes, ethyl cyanoacetate or acetoacetate, and urea/thiourea derivatives catalyzed by ionic liquids or organic ammonium salts, offering solvent-free and high-yielding protocols. However, these are more common for 1,2,3,4-tetrahydropyrimidine derivatives rather than the fused pyrido[2,3-d]pyrimidine system.
  • Use of ionic liquids or green solvents: For improved yields and environmental benefits, catalysts such as diisopropyl ethyl ammonium acetate have been used to promote related heterocyclic syntheses at room temperature with high efficiency.

Analytical Characterization and Purification

  • Purification: Crystallization from ethanol or chromatographic methods are employed to isolate pure compounds.
  • Characterization: Confirmed by melting point, IR spectroscopy (carbonyl and ester bands), $$^{1}H$$ NMR (chemical shifts consistent with methyl, cyclopropyl, and ethyl ester protons), and mass spectrometry.
  • Elemental analysis supports the molecular formula and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Core ring construction Vilsmeier reaction on uracil derivatives, cyclization with cyanoacetamide
Cyclopropyl introduction Nucleophilic substitution with cyclopropyl halides
N-1 Methylation Alkylation with methyl iodide/bromide in presence of strong base
Ester formation Esterification or alkylation with ethyl iodide
Typical solvents Ethanol, dimethylformamide, ethyl acetate
Catalysts/conditions Triethylamine, potassium tert-butoxide, sodium hydride; room temperature to reflux
Yields 40-80% depending on step and conditions
Purification Crystallization, filtration, chromatographic techniques
Characterization techniques $$^{1}H$$ NMR, IR, MS, elemental analysis

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The cyclopropyl group’s unique magnetic anisotropy causes distinct splitting patterns. Protons on the cyclopropane ring exhibit coupling constants (J ≈ 5–10 Hz) due to ring strain .
  • UV-Vis spectroscopy : Conjugation between the cyclopropyl and pyrimidine ring alters λₘₐₓ, with shifts indicating π→π* transitions modulated by electron-withdrawing groups .
  • IR spectroscopy : Stretching frequencies for C=O (1670–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm hydrogen-bonding interactions .
    Advanced researchers should correlate NMR chemical shifts with DFT-predicted isotropic shielding tensors to resolve ambiguities .

How do steric and electronic effects of the cyclopropyl group influence reactivity in nucleophilic substitution reactions?

Advanced Research Question
The cyclopropyl group’s sp³ hybridization and angle strain create unique reactivity:

  • Steric effects : The bulky cyclopropane ring hinders nucleophilic attack at the pyrimidine C-2 position, favoring alternative sites (e.g., C-5 carboxylate) .
  • Electronic effects : Hyperconjugation between cyclopropane σ-bonds and the pyrimidine π-system stabilizes transition states during ring-opening reactions .
    Methodological recommendations:
  • Use kinetic isotope effects (KIE) to distinguish between steric and electronic contributions .
  • Compare reactivity with non-cyclopropyl analogs (e.g., ethyl or methyl substituents) to isolate steric/electronic impacts .

What strategies mitigate data contradictions between theoretical and experimental solubility profiles?

Advanced Research Question
Discrepancies often arise from inadequate force field parameterization in molecular dynamics (MD) simulations. Solutions include:

  • Solvent modeling : Use COSMO-RS or SMD implicit solvent models to account for polarity effects of the cyclopropyl group .
  • Experimental validation : Measure solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents via gravimetric analysis .
  • Crystal packing analysis : SCXRD data (e.g., from ) can reveal solvent inclusion complexes that alter solubility .

How can researchers design assays to evaluate this compound’s kinase inhibition potential?

Advanced Research Question

  • Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, CDK2) due to the cyclopropyl group’s lipophilicity .
  • Competitive binding assays : Use fluorescence polarization (FP) with ATP-analog probes (e.g., Tracer 178) to quantify IC₅₀ .
  • Structural analysis : Co-crystallize the compound with target kinases to map binding interactions (e.g., π-stacking with pyrido-pyrimidine core) .

What safety precautions are recommended for handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data is limited, analogs with similar substituents (e.g., trifluoromethyl groups) suggest:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.